Ethyl 2-amino-3,5,6-trifluorobenzoate
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Overview
Description
Ethyl 2-amino-3,5,6-trifluorobenzoate is an organic compound characterized by the presence of an ethyl ester group, an amino group, and three fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3,5,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,5,6-trifluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,5,6-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-3,5,6-trifluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the amino group.
Oxidation Products: Nitro or nitroso derivatives.
Hydrolysis Products: 2-amino-3,5,6-trifluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-3,5,6-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ethyl 2-amino-3,5,6-trifluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-3,5,6-trifluorobenzoate can be compared with other similar compounds, such as:
3-amino-2,5,6-trifluorobenzoic acid: This compound shares the trifluoromethyl groups but lacks the ethyl ester group, resulting in different chemical properties and reactivity.
2,3,4,5-tetrafluorobenzoate: This compound has an additional fluorine atom, which can influence its chemical behavior and interactions.
2-amino-5-fluorobenzoic acid: This compound has fewer fluorine atoms, affecting its stability and reactivity compared to this compound.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8F3NO2 |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
ethyl 2-amino-3,5,6-trifluorobenzoate |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2,13H2,1H3 |
InChI Key |
XNPKCXCIWNKDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1F)F)F)N |
Origin of Product |
United States |
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